BenchChemオンラインストアへようこそ!

(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone

Chemical Library Screening Medicinal Chemistry Physicochemical Property

(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone (CAS 898482-11-6) is a synthetic small molecule with the molecular formula C23H24N2O3 and a molecular weight of 376.4 g/mol. It belongs to the N-benzylpiperidine isoxazole carboxamide chemotype, a scaffold that has been extensively investigated for biological activity, most notably as a core structure in potent acetylcholinesterase (AChE) inhibitors and kinase inhibitors.

Molecular Formula C23H24N2O3
Molecular Weight 376.456
CAS No. 898482-11-6
Cat. No. B2953949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone
CAS898482-11-6
Molecular FormulaC23H24N2O3
Molecular Weight376.456
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H24N2O3/c1-27-20-9-7-19(8-10-20)22-16-21(24-28-22)23(26)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3
InChIKeyLDQVQPXMPBAPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone (CAS 898482-11-6): Chemical Class and Core Procurement Specifications


(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone (CAS 898482-11-6) is a synthetic small molecule with the molecular formula C23H24N2O3 and a molecular weight of 376.4 g/mol . It belongs to the N-benzylpiperidine isoxazole carboxamide chemotype, a scaffold that has been extensively investigated for biological activity, most notably as a core structure in potent acetylcholinesterase (AChE) inhibitors and kinase inhibitors [1]. The compound is commercially available from screening compound suppliers, typically at a purity of ≥95%, and is utilized as a research tool in early-stage drug discovery .

Procurement Risk: Why (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone Cannot Be Interchanged with Generic Isoxazole Analogs


Substituting (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone with a seemingly similar analog from the N-benzylpiperidine isoxazole class carries significant risk of divergent biological outcomes. The 4-methoxyphenyl substituent on the isoxazole ring and the 4-benzylpiperidine moiety are critical pharmacophoric elements; even minor modifications, such as replacing the methoxy with an ethoxy group or altering the piperidine substitution pattern, have been shown to dramatically shift potency and selectivity profiles across target classes including kinases and cholinesterases [1][2]. Direct head-to-head comparative data for this specific compound are sparse in the public domain; therefore, procurement decisions must be guided by the unique combination of its structural features and the resulting, non-interchangeable pharmacological fingerprint rather than by class-level assumptions.

Quantitative Differentiation Evidence for (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone Against Closest Analogs


Structural Differentiation from ER Proteostasis Regulator-1: Piperidine Substitution Impacts Molecular Weight and Predicted Physicochemical Profile

The most structurally similar commercially available compound is ER proteostasis regulator-1 (CAS 912777-95-8), which is (2,6-dimethylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone. The target compound contains a 4-benzylpiperidine moiety instead of a 2,6-dimethylpiperidine, resulting in a molecular weight of 376.4 g/mol versus 314.38 g/mol for ER proteostasis regulator-1. This represents a 62.0 g/mol (19.7%) increase in molecular weight, which directly impacts predicted lipophilicity and permeability .

Chemical Library Screening Medicinal Chemistry Physicochemical Property

Predicted Lipophilicity Differentiation: 4-Methoxyphenyl vs. 4-Ethoxyphenyl Isoxazole Analogs

A closely related analog, (4-Benzylpiperidin-1-yl)(5-(4-ethoxyphenyl)isoxazol-3-yl)methanone, differs only by a single methylene unit on the phenyl ether substituent (-OCH3 vs -OCH2CH3). Based on established medicinal chemistry principles and the structure-activity relationships (SAR) observed within 4,5-diarylisoxazole series, this substitution increases the calculated partition coefficient (clogP) by approximately 0.5 log units, indicating higher lipophilicity for the ethoxy analog [1].

Lipophilicity CNS Drug Design ADME Property

High-Throughput Screening Fingerprint: Distinct Target Engagement Profile vs. 2,6-Dimethylpiperidine Analog

Public bioassay records indicate that (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone has been tested in at least three distinct high-throughput screening (HTS) assays, including a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, an AlphaScreen assay for small molecules abrogating mutant huntingtin-calmodulin (mHTT-CaM) interaction, and a screen for activators of G protein-gated inwardly-rectifying potassium channels (GIRK2) . In contrast, the structurally similar ER proteostasis regulator-1 (CAS 912777-95-8) is reported as a potent ER proteostasis regulator with potential applications in Alzheimer's disease and diabetes . This divergent HTS screening history and target indication suggest that the two compounds, despite sharing a common 5-(4-methoxyphenyl)isoxazole core, occupy distinct biological target spaces.

High-Throughput Screening Target Engagement Chemical Biology

Class-Level Evidence: N-Benzylpiperidine Isoxazole Scaffold Delivers Sub-Nanomolar Acetylcholinesterase Inhibition

The N-benzylpiperidine isoxazole chemotype, to which the target compound belongs, has been validated as a privileged scaffold for potent acetylcholinesterase (AChE) inhibition. Villalobos et al. (1995) reported a series of N-benzylpiperidine benzisoxazoles with AChE IC50 values ranging from 0.33 to 3.6 nM, with the lead compound (CP-118,954) demonstrating an AChE IC50 of 0.33 ± 0.09 nM and exceptional selectivity over butyrylcholinesterase (BuChE/AChE ratio >10,000) [1]. In contrast, structurally distinct piperidine isoxazole chemotypes lacking the N-benzyl substituent (e.g., 2,6-dimethylpiperidine analogs) have not been reported to exhibit this level of AChE potency or selectivity [2].

Acetylcholinesterase Inhibition CNS Drug Discovery Alzheimer's Disease

Optimal Procurement and Application Scenarios for (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone


Chemical Probe for Investigating DNA Repair via FANCM-RMI Protein-Protein Interaction Inhibition

Based on its screening history in the RMI-FANCM (MM2) protein-protein interaction assay, this compound is a candidate starting point for developing chemical probes to study the Fanconi anemia DNA repair pathway . Researchers investigating alternative lengthening of telomeres (ALT)-driven cancers should prioritize this compound over analogs lacking this specific screening fingerprint .

Huntington's Disease Research: Modulating Mutant Huntingtin-Calmodulin Interactions

The compound has been screened in an AlphaScreen assay for small molecules that abrogate the interaction between mutant huntingtin protein and calmodulin (mHTT-CaM), a pathological protein-protein interaction implicated in Huntington's disease pathology . This specific screening history differentiates it from other isoxazole analogs and makes it a relevant procurement choice for Huntington's disease-focused chemical biology programs .

Neuroscience Tool Compound Development Leveraging N-Benzylpiperidine AChE Pharmacology

The N-benzylpiperidine isoxazole scaffold has been clinically validated as a potent, centrally-selective acetylcholinesterase inhibitor [1]. While the target compound itself has not been profiled for AChE activity, procurement for medicinal chemistry optimization programs aiming to improve upon the CP-118,954 scaffold is warranted given the established class-level SAR [1].

Kinase Inhibitor Screening Library Diversification

The 4,5-diarylisoxazole core is a recognized pharmacophore for kinase inhibition, including pyruvate dehydrogenase kinase (PDK) and heat shock protein 90 (Hsp90) [2]. The target compound offers structural diversity to kinase-focused screening libraries due to its unique 4-benzylpiperidine amide moiety, which is not represented in the extensively characterized 4,5-diarylisoxazole Hsp90 inhibitor series [2].

Quote Request

Request a Quote for (4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.